

Commercial Availability and Technical Guide: L-Serine Isopropyl Ester Hydrochloride

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Compound of Interest

Compound Name: *L-Serine isopropyl ester hydrochloride*

Cat. No.: *B15544107*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-Serine isopropyl ester hydrochloride**, a key serine derivative with applications in peptide synthesis and drug development. The document details its commercial availability, synthesis protocols, and its role in biological signaling pathways, presenting data in a clear and accessible format for laboratory and research settings.

Commercial Availability

L-Serine isopropyl ester hydrochloride is readily available from a variety of chemical suppliers. For research and development purposes, it is typically sold in quantities ranging from milligrams to grams. The following table summarizes the availability from several recognized vendors.

Supplier	Product Number	CAS Number	Purity	Available Quantities
Synthonix	S60921	37592-53-3	>98%	250mg, 1g, 5g
MedChemExpress	HY-W010815	37592-53-3	Not Specified	1g (and free sample)
ChemScene	CS-0028051	37592-53-3	≥97%	Not Specified
Fisher Scientific	MT21040CV	37592-53-3	Not Specified	1g

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C6H14ClNO3	[1][2]
Molecular Weight	183.63 g/mol	[1][2]
Appearance	White to off-white solid	[3]
Solubility	Soluble in water (≥ 100 mg/mL)	[3]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[3]

Synthesis of L-Serine Isopropyl Ester Hydrochloride

The synthesis of **L-Serine isopropyl ester hydrochloride** is typically achieved through the esterification of L-Serine. A common and effective method involves the use of thionyl chloride in isopropanol.[4][5] This reaction proceeds via a nucleophilic acyl substitution mechanism.[4]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from established methods for the synthesis of amino acid methyl and ethyl ester hydrochlorides.[5][6]

Materials:

- L-Serine
- Anhydrous Isopropanol
- Thionyl Chloride (SOCl_2)
- Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Reflux condenser
- Rotary evaporator
- Buchner funnel and filter paper

Procedure:

- In a clean, dry round-bottom flask, suspend L-Serine in anhydrous isopropanol.
- Cool the suspension in an ice bath with continuous stirring.
- Slowly add thionyl chloride dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl and SO_2 gas. Perform this step in a well-ventilated fume hood.
- After the addition of thionyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to a gentle reflux and maintain for a period of 24-48 hours, or until the reaction is complete (monitored by TLC).^[6]
- After the reaction is complete, cool the mixture to room temperature.

- Remove the excess isopropanol and volatile byproducts using a rotary evaporator.
- To the resulting residue, add anhydrous diethyl ether to precipitate the **L-Serine isopropyl ester hydrochloride**.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with small portions of cold, anhydrous diethyl ether to remove any remaining impurities.
- Dry the purified product under vacuum to yield **L-Serine isopropyl ester hydrochloride** as a white to off-white solid.

Purification

If necessary, the product can be further purified by recrystallization. The crude product can be dissolved in a minimal amount of a suitable hot solvent (e.g., isopropanol) and then cooled slowly to induce crystallization. The pure crystals can then be collected by filtration.

Role in Peptide Synthesis and Drug Development

L-Serine esters, including the isopropyl ester, are valuable intermediates in peptide synthesis. The ester group protects the carboxylic acid functionality of the serine residue, preventing it from participating in unwanted side reactions during peptide coupling.^[7] This protection is crucial for both solid-phase and solution-phase peptide synthesis. The hydrochloride salt form enhances the stability and handling of the compound.^[7]

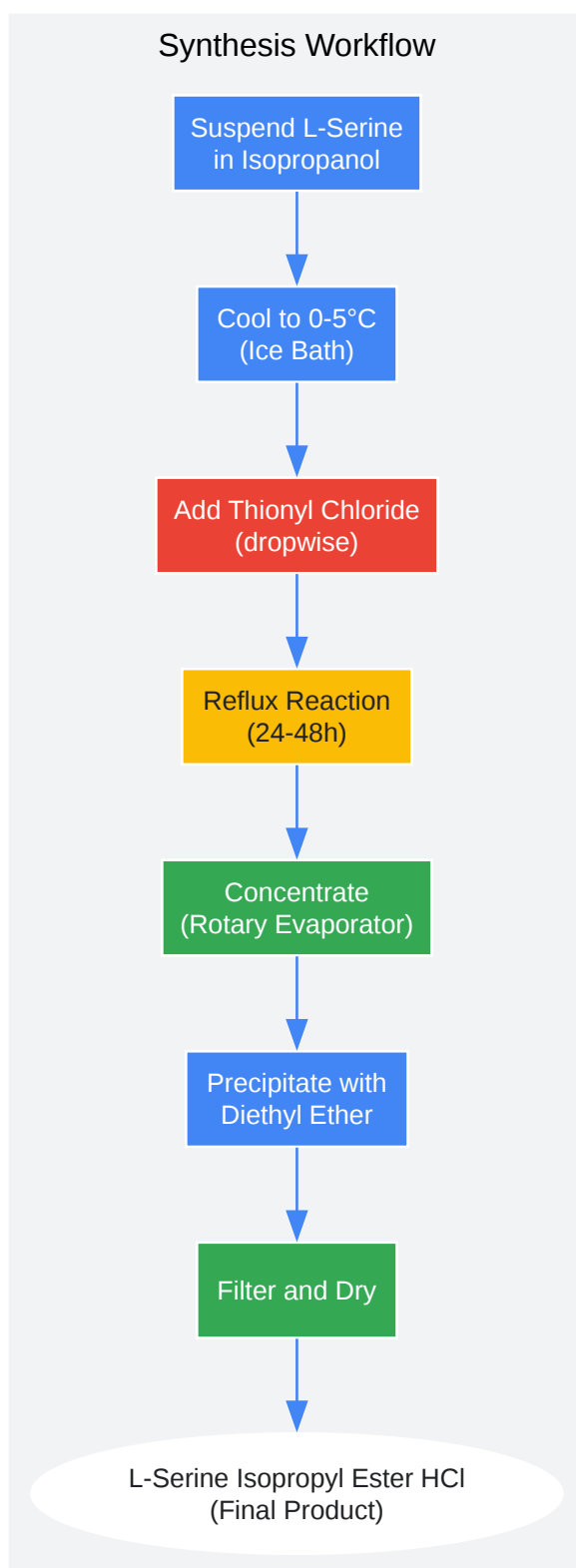
The hydroxyl group on the serine side chain provides an additional site for modification, allowing for the synthesis of complex peptides, cyclic peptides, and peptide conjugates with therapeutic or diagnostic applications.^[7]

Involvement in Cellular Signaling Pathways

While direct signaling pathways for **L-Serine isopropyl ester hydrochloride** are not extensively documented, the biological activities of its parent molecule, L-serine, are well-established. L-serine and its derivatives play significant roles in the central nervous system, acting as neuroprotective agents and participating in various signaling cascades.^{[8][9]}

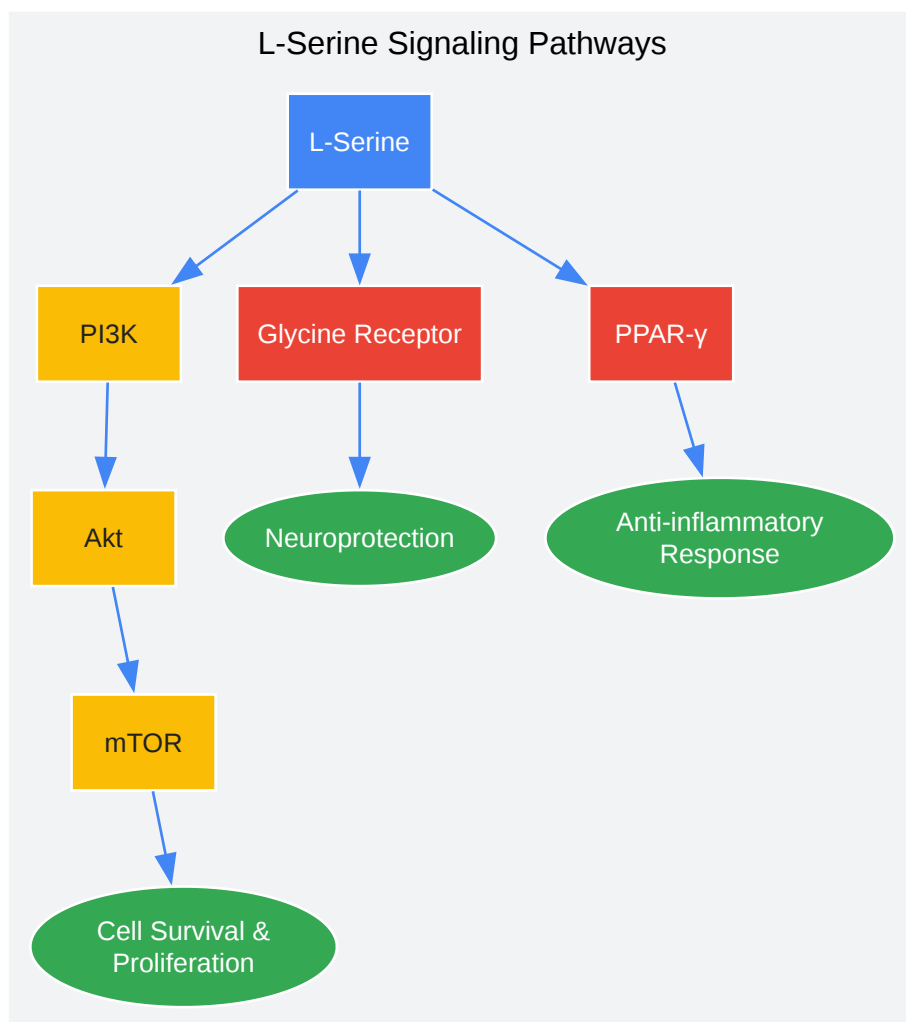
L-serine can influence neuronal health and function through several mechanisms, including the activation of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and differentiation.[8][9] It also interacts with glycine receptors and can modulate the activity of PPAR- γ , which is involved in regulating inflammation and microglial polarization.[8][10]

Below are diagrams illustrating a proposed experimental workflow for the synthesis of **L-Serine isopropyl ester hydrochloride** and a simplified representation of the L-serine-mediated signaling pathway.



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Caption: Synthesis workflow for **L-Serine isopropyl ester hydrochloride**.



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Caption: Simplified L-Serine mediated signaling pathways.

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